Aspartylysine
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Overview
Description
N6-beta-Aspartyllysine, also known as asp-lys or e-(b-aspartyl)lysine, belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. N6-beta-Aspartyllysine is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
Scientific Research Applications
Magnetic Resonance Spectroscopy in Biomedical Research
Magnetic resonance spectroscopy (MRS) is increasingly used in biomedical research for non-invasive biochemical and biomedical studies. MRS is significant for applications in clinical diagnostics and biomedical sciences, requiring accurate and biochemically relevant data analysis. Aspartylysine plays a role in these studies, especially in the context of advanced quantitative data analysis in the frequency domain (Š. Mierisová & M. Ala-Korpela, 2001).
Polyaminoacids in Macromolecular Prodrugs
Synthetic polyaminoacids like poly(aspartic acid) and polylysine are extensively studied for producing macromolecular prodrugs, particularly in antitumor therapy. These polyaminoacids, including this compound, are used as carriers in drug delivery and targeting, showcasing their potential pharmaceutical applications (G. Cavallaro, G. Pitarresi, & G. Giammona, 2011).
Aspartame and Its Metabolites in Health Research
Aspartame, a compound related to this compound, is studied for its health implications. Research has focused on its metabolism, effects on plasma amino acids, and potential prooxidative effects. These studies provide insights into the biological effects of related compounds like this compound (B. Caballero et al., 1986).
Insulin Aspart in Diabetes Management
Insulin aspart, a rapid-acting insulin analog, is researched for its efficacy in diabetes management. Studies on insulin aspart help understand the pharmacodynamics of similar peptides, including this compound, in metabolic conditions (P. Home et al., 1998).
Nanoparticle Science and Drug Delivery
Research into the cellular uptake and intracellular trafficking of nanoparticles, including those modified with peptides like this compound, is significant in nanomedicine. These studies provide critical insights into the mechanisms of uptake and biological function of nanoparticle-based drug delivery systems (Parisa Foroozandeh & A. Aziz, 2018).
Properties
CAS No. |
5853-83-8 |
---|---|
Molecular Formula |
C10H19N3O5 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)13-8(14)5-6(12)9(15)16/h6-7H,1-5,11-12H2,(H,13,14)(H,15,16)(H,17,18)/t6-,7-/m0/s1 |
InChI Key |
VNJVIQOAVBMTIB-BQBZGAKWSA-N |
Isomeric SMILES |
C(CC[NH3+])C[C@@H](C(=O)[O-])NC(=O)C[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C(CCN)CC(C(=O)O)NC(=O)CC(C(=O)O)N |
Canonical SMILES |
C(CC[NH3+])CC(C(=O)[O-])NC(=O)CC(C(=O)[O-])[NH3+] |
Appearance |
Solid powder |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Asp-Lys aspartyllysine beta-aspartyl-epsilon-lysine N-epsilon-(beta-aspartyl)lysine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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